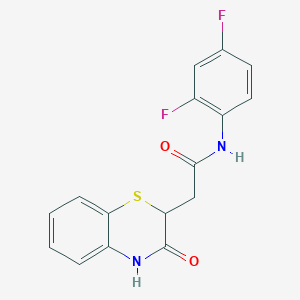![molecular formula C21H27N3O3 B5436613 N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436613.png)
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play important roles in tissue remodeling, inflammation, and cancer progression.
作用机制
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent proteases that cleave extracellular matrix proteins and other bioactive molecules. This compound binds to the zinc ion in the active site of MMPs, preventing the enzyme from cleaving its substrates. This inhibition has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the activity of MMPs and reduces the degradation of extracellular matrix proteins. This inhibition has been shown to reduce cell migration and invasion in cancer cells. In vivo, this compound has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models. This compound has also been shown to have anti-arthritic effects by reducing joint inflammation and cartilage degradation in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which allows for the specific targeting of these enzymes in biological systems. This compound is also relatively easy to synthesize and has a low molecular weight, which allows for easy diffusion across cell membranes. However, this compound also has some limitations as a research tool. It can be toxic at high concentrations, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in some disease models.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the study of the role of MMPs in various disease models, including cancer, arthritis, and cardiovascular diseases. This compound has also been shown to have potential as a therapeutic agent in these diseases, and further research is needed to explore its clinical potential. Finally, the use of this compound in combination with other drugs or therapies may also be an area of future research.
合成方法
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process starting from 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine. The key step in the synthesis is the coupling reaction between 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then converted to this compound by acetylation with acetic anhydride and triethylamine.
科学研究应用
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been widely used in scientific research to study the role of MMPs in various biological processes. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. This compound has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, both in vitro and in vivo. This inhibition has been shown to have therapeutic potential in various disease models, including cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-7-5-4-6-19(20)22-21(25)16-23-12-14-24(15-13-23)17-8-10-18(26-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGJUOWUKNNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
![ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5436550.png)

![2-ethyl-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5436565.png)
![1-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5436571.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5436589.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)

![benzyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5436611.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)